Tetrahydrofuran-3-carbohydrazide
Overview
Description
Tetrahydrofuran-3-carbohydrazide is a chemical compound with the molecular formula C5H10N2O2 It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a carbohydrazide group
Mechanism of Action
Target of Action
Tetrahydrofuran-3-carbohydrazide, also known as oxolane-3-carbohydrazide, is a complex compound with potential biological activity. Carbohydrazide derivatives have been found to exhibit promising antioxidant targets .
Mode of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . These compounds may interact with their targets, leading to changes at the molecular level that result in these observed effects.
Biochemical Pathways
It’s worth noting that carbohydrazide derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine. The process typically includes the following steps:
Activation of Tetrahydrofuran-3-carboxylic Acid: The carboxylic acid is first activated using a coupling reagent such as isobutyl chloroformate in the presence of a base like triethylamine.
Formation of the Hydrazide: The activated intermediate is then reacted with hydrazine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Tetrahydrofuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is utilized in the production of polymers and other materials due to its reactive functional groups
Comparison with Similar Compounds
Tetrahydrofuran-3-carboxylic acid: A precursor in the synthesis of tetrahydrofuran-3-carbohydrazide.
Hydrazine derivatives: Compounds with similar hydrazide functional groups.
Uniqueness: this compound is unique due to its combination of a tetrahydrofuran ring and a carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Tetrahydrofuran-3-carbohydrazide (THF-3-CH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is a derivative of carbohydrazide, which is known for its diverse biological properties. Carbohydrazides have been associated with various therapeutic potentials, including antimicrobial , anticancer , and antioxidant activities. The structural characteristics of THF-3-CH contribute to its reactivity and biological efficacy.
Target of Action
THF-3-CH acts on multiple biological targets, influencing various biochemical pathways. Its mechanism primarily involves:
- Antioxidant Activity : THF-3-CH exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in lung cancer models.
Mode of Action
Research indicates that THF-3-CH may exert its effects through:
- Inhibition of Cell Proliferation : Studies have demonstrated that THF-3-CH can reduce the viability of cancer cells by inducing apoptosis.
- Antimicrobial Activity : The compound displays significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
A study conducted on various carbohydrazide derivatives, including THF-3-CH, evaluated their anticancer effects against A549 human lung cancer cells. The results indicated:
Compound | IC50 (µM) A549 | IC50 (µM) BJ (Normal Fibroblast) |
---|---|---|
THF-3-CH | 43.38 | >400 |
Compound 1 | 115.30 | >400 |
Compound 2 | 326.75 | >400 |
Cyclophosphamide | 242.41 | >400 |
The data reveals that THF-3-CH exhibits a low IC50 value against A549 cells, indicating potent anticancer activity while showing no cytotoxic effects on normal fibroblast cells (BJ) .
Antimicrobial Activity
The antimicrobial efficacy of THF-3-CH has also been documented. In vitro studies have shown that it effectively inhibits the growth of several pathogenic bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
These results suggest that THF-3-CH could be a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, THF-3-CH was administered to A549 cell lines to assess its cytotoxic effects. The study utilized the MTT assay to quantify cell viability post-treatment. The findings indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an anticancer therapeutic.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capacity of THF-3-CH using DPPH radical scavenging assays. The results demonstrated that THF-3-CH exhibits significant scavenging activity comparable to standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
oxolane-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-1-2-9-3-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGPMHNSVSHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677574 | |
Record name | Oxolane-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-32-2 | |
Record name | Oxolane-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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